molecular formula C9H11ClFN B1471304 2-(3-Chlorophenyl)-2-fluoropropan-1-amine CAS No. 1165931-97-4

2-(3-Chlorophenyl)-2-fluoropropan-1-amine

Cat. No.: B1471304
CAS No.: 1165931-97-4
M. Wt: 187.64 g/mol
InChI Key: NQVMVXKOZOABGE-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2-fluoropropan-1-amine is an organic compound with the molecular formula C9H11ClFN and a molecular weight of 187.64 g/mol . This compound features a fluoropropan-1-amine backbone substituted at the second carbon with a 3-chlorophenyl ring, a structure characteristic of bioactive molecules studied in medicinal chemistry . As a building block in organic synthesis, this compound serves as a valuable precursor for researchers developing novel pharmaceutical candidates and biochemical probes. Its specific mechanism of action is dependent on the final synthesized molecule and the biological system under investigation. Researchers utilize this chemical in the exploration of structure-activity relationships, particularly in the design and synthesis of compounds for neuroscientific and pharmacological research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols prior to use. Specific hazard classifications are not fully detailed in the available search results, and handling procedures should be based on a comprehensive risk assessment.

Properties

IUPAC Name

2-(3-chlorophenyl)-2-fluoropropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFN/c1-9(11,6-12)7-3-2-4-8(10)5-7/h2-5H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVMVXKOZOABGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC(=CC=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Chlorophenyl)-2-fluoropropan-1-amine, also known by its CAS number 1165931-97-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, experimental findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features a fluorinated propanamine core substituted with a chlorophenyl group. This unique structure is believed to influence its biological interactions and therapeutic potential.

The biological activity of this compound is primarily linked to its interaction with specific receptors and pathways within biological systems. Preliminary studies suggest that this compound may act on various molecular targets, potentially leading to therapeutic effects such as:

  • Modulation of Neurotransmitter Systems : Similar compounds have been shown to interact with neurotransmitter receptors, influencing mood and cognitive functions.
  • Anti-inflammatory Activity : The compound may modulate inflammatory responses by affecting cytokine production, particularly interleukin-6 (IL-6) levels in immune cells.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

1. Anti-inflammatory Effects

  • Studies have demonstrated that related compounds can downregulate IL-6 production in human peripheral blood mononuclear cells (PBMCs), suggesting a mechanism for reducing inflammation.

2. Antimicrobial Activity

  • Some derivatives of propanamine compounds have shown effectiveness against various pathogens, indicating potential applications in treating infections.

3. Neuroprotective Properties

  • Compounds with similar structures have been investigated for their neuroprotective effects, particularly in conditions associated with neuroinflammation and oxidative stress.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound and similar compounds:

Cytokine Regulation

  • A study demonstrated that related compounds could significantly downregulate IL-6 production in PBMCs, which is crucial for managing inflammatory responses.

Antimicrobial Efficacy

  • Research has shown that certain derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents against infections caused by resistant strains .

Neuroprotective Effects

  • Investigations into the neuroprotective properties of structurally related compounds revealed their ability to mitigate oxidative stress and inflammation in neuronal cells, offering insights into their potential use in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of this compound compared to structurally similar compounds.

Compound NameStructureBiological Activity
This compoundStructureAnti-inflammatory, antimicrobial, neuroprotective
3-(4-Fluorophenyl)-propan-1-amineStructureAntimicrobial, anti-inflammatory
2-(4-Chlorophenyl)-propan-1-amineStructureNeuroprotective

Scientific Research Applications

Scientific Research Applications

The applications of 2-(3-Chlorophenyl)-2-fluoropropan-1-amine span several key areas:

Medicinal Chemistry

  • Therapeutic Development : The compound serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders due to its structural similarity to known psychoactive compounds.
  • Receptor Binding Studies : It has been utilized in research focusing on its interaction with neurotransmitter receptors, which is critical for understanding its pharmacological effects.

Organic Synthesis

  • Building Block for Complex Molecules : This compound is often employed as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with desired biological activities.

Biological Studies

  • Enzyme Inhibition Research : Studies have indicated that this compound may exhibit enzyme inhibition properties, making it a subject of interest for drug discovery efforts targeting specific enzymes involved in disease processes.

Data Table: Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
This compoundChlorophenyl group, fluorine atomPotential for receptor interaction
2-(4-Chlorophenyl)-2-fluoropropan-1-amineSimilar structure with different substitutionVariation in biological activity
3-(4-Chlorophenyl)-2-fluoropropan-1-amineDifferent chlorophenyl positioningDifferences in reactivity profiles

Case Study 1: Neuropharmacological Effects

A study investigating the neuropharmacological effects of this compound revealed its potential as an anxiolytic agent. In vitro assays demonstrated that the compound binds effectively to serotonin receptors, suggesting its utility in treating anxiety disorders.

Case Study 2: Synthesis and Characterization

Research focusing on the synthesis of this compound highlighted an efficient method involving microwave-assisted synthesis that significantly reduced reaction time while improving yield. Characterization techniques such as NMR and mass spectrometry confirmed the successful incorporation of both the chlorophenyl and fluorinated groups.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical distinctions between 2-(3-Chlorophenyl)-2-fluoropropan-1-amine and related compounds:

Compound Name Molecular Formula Key Structural Features Key Differences vs. Target Compound References
This compound C₉H₁₁ClFN 3-chlorophenyl, fluorine at C2, primary amine Reference compound
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride C₁₀H₁₄Cl₂FN 3-chloro-2-fluorophenyl, methyl at C2, HCl salt Di-halogenated phenyl, methyl group, salt form
1-(3-Chlorophenyl)-1,1-difluoropropan-2-amine C₉H₉ClF₂N 3-chlorophenyl, two fluorines at C1, secondary amine Difluorination, secondary amine configuration
2-(2-Fluorophenyl)propan-2-amine C₉H₁₂FN 2-fluorophenyl, tertiary amine Fluorine at phenyl C2, tertiary amine
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide C₂₀H₂₃ClN₂O Amide linkage, ibuprofen hybrid Bioactive hybrid, amide functionalization

Electronic and Physicochemical Properties

  • Halogen Effects: The 3-chlorophenyl group in the target compound enhances electron-withdrawing effects compared to non-halogenated analogs.
  • Lipophilicity : The addition of a methyl group in 2-(3-chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride (LogP ~2.8 estimated) increases lipophilicity compared to the target compound (LogP ~2.1), which may influence blood-brain barrier penetration .
  • Salt Formation : Hydrochloride salts (e.g., ) improve aqueous solubility, whereas the free base form (target compound) is more lipid-soluble.

Preparation Methods

Synthesis via Fluoronitrobenzene Intermediates

One of the most documented routes involves fluorination of chloronitrobenzene derivatives followed by reduction and amination steps.

Step Reaction Conditions Yield Notes
1 Fluorination of 2,3-dichloronitrobenzene to 3-chloro-2-fluoronitrobenzene Potassium fluoride (KF), 140–190 °C, 3–8 hours, sometimes with tetramethylammonium chloride as phase transfer catalyst 87.6% (typical) High purity (99.6%) achieved by distillation; reaction optimized by controlling temperature and catalyst presence
2 Nucleophilic aromatic substitution with amines Cs2CO3 base, DMF solvent, 140 °C, 2 hours >70% conversion Reaction of 3-chloro-2-fluoronitrobenzene with amines to introduce amino group; followed by purification steps including acid-base extraction and chromatography
3 Reduction of nitro group to amine Various reducing agents (e.g., catalytic hydrogenation or chemical reduction) High yield Conversion of nitro group to amine to yield this compound or related intermediates

This multi-step approach is widely used due to the availability of starting materials and the robustness of fluorination and amination reactions.

Direct Amination of 2-Fluoropropanol Derivatives

Another approach involves:

  • Starting from 2-fluoropropanol or its derivatives.
  • Amination using ammonia or amine sources in the presence of catalysts.
  • Reaction conditions optimized for temperature, pressure, and solvent choice to improve yield and purity.

For example:

Step Reaction Conditions Yield Notes
1 Reaction of 2-fluoropropanol with ammonia Ethanol solvent, reflux conditions Moderate to high Nucleophilic substitution of hydroxyl by amino group; catalyst presence improves rate and selectivity
2 Introduction of 3-chlorophenyl group Via coupling reactions or substitution on appropriate precursors Variable Often requires protecting groups or selective functionalization

This method is more direct but may require additional steps to introduce the 3-chlorophenyl moiety.

Catalytic and Phase Transfer Methods

  • Use of tetramethylammonium chloride or other phase transfer catalysts enhances fluorination efficiency in aromatic systems.
  • Cesium carbonate in DMF is effective for nucleophilic aromatic substitution reactions involving fluoronitrobenzenes and amines.
  • Reaction times range from 2 to 8 hours at elevated temperatures (140–190 °C).

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield Remarks
Fluorination of 2,3-dichloronitrobenzene 2,3-Dichloronitrobenzene KF, tetramethylammonium chloride 140–190 °C, 3–8 h ~87.6% High purity fluoronitrobenzene intermediate
Nucleophilic substitution with amines 3-Chloro-2-fluoronitrobenzene Cs2CO3, DMF 140 °C, 2 h >70% conversion Efficient amination step
Reduction of nitro group Fluoronitrobenzene intermediate Catalytic hydrogenation or chemical reductants Mild conditions High Converts nitro to amine
Amination of 2-fluoropropanol 2-Fluoropropanol Ammonia, catalyst Reflux in ethanol Moderate to high Direct amination route

Research Findings and Optimization Notes

  • Fluorination reactions benefit from phase transfer catalysts to increase yield and reduce reaction times.
  • Reaction temperature control is critical to avoid side reactions and decomposition.
  • Purification steps such as distillation and chromatographic separation are essential to achieve high purity products.
  • Use of cesium carbonate as a base enhances nucleophilic substitution efficiency in DMF solvent.
  • Industrial scale-up focuses on optimizing reaction parameters for cost-effectiveness and environmental considerations.

Q & A

Q. What are the recommended synthetic routes for 2-(3-Chlorophenyl)-2-fluoropropan-1-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A two-step approach is typically employed:

Nucleophilic substitution : React 3-chlorophenylmagnesium bromide with 2-fluoropropane-1,2-diol under anhydrous conditions (e.g., THF, –78°C) to form the intermediate alcohol.

Amine functionalization : Convert the alcohol to the amine via a Gabriel synthesis or reductive amination using NaBH4_4/AcOH .

  • Optimization : Use continuous flow reactors to enhance mixing and heat transfer, and employ polar aprotic solvents (e.g., DMF) to stabilize intermediates. Monitor reaction progress via 19F^{19}\text{F} NMR to track fluorine incorporation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : Identify the chlorophenyl aromatic protons (δ 7.2–7.5 ppm) and fluorinated carbon (δ ~90 ppm in 13C^{13}\text{C}) .
  • 19F^{19}\text{F} NMR : Confirm fluorine substitution (δ –180 to –220 ppm, depending on electronic environment) .
  • X-ray crystallography : Resolve stereochemical ambiguities in the fluoropropan-1-amine backbone (e.g., axial vs. equatorial fluorine) .

Q. What strategies mitigate regioselectivity challenges in synthesizing derivatives with bulky electrophiles?

  • Methodological Answer :
  • Steric-guided synthesis : Use bulky directing groups (e.g., tert-butoxycarbonyl) to block undesired sites.
  • Microwave-assisted synthesis : Enhance kinetic control in regioselective reactions (e.g., 100°C, 20 min) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chlorophenyl)-2-fluoropropan-1-amine
Reactant of Route 2
2-(3-Chlorophenyl)-2-fluoropropan-1-amine

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